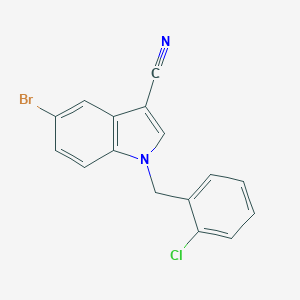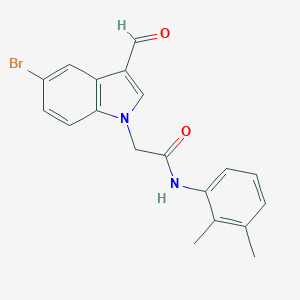![molecular formula C28H29ClN4O5 B297508 N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297508.png)
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that belongs to the class of hydrazones. It is commonly used in scientific research for its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. Additionally, it has been shown to have a positive effect on certain physiological processes, such as blood pressure regulation and immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have a number of beneficial properties that make it a promising candidate for the treatment of various diseases. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for the study of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, future research could explore the use of this compound as a diagnostic tool for the detection of certain diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The starting materials for the synthesis are 3-chloro-4-methylphenylhydrazine and 2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazinecarboxamide. These two compounds are reacted together in the presence of a suitable catalyst to form the target compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. Additionally, it has been studied for its potential as a diagnostic tool in the detection of certain diseases.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)-2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C28H29ClN4O5 |
Peso molecular |
537 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H29ClN4O5/c1-5-37-25-13-20(15-30-33-28(36)27(35)32-22-10-7-18(3)23(29)14-22)8-11-24(25)38-16-26(34)31-21-9-6-17(2)19(4)12-21/h6-15H,5,16H2,1-4H3,(H,31,34)(H,32,35)(H,33,36)/b30-15+ |
Clave InChI |
GMKJSATUBADOGT-FJEPWZHXSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)



![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)

